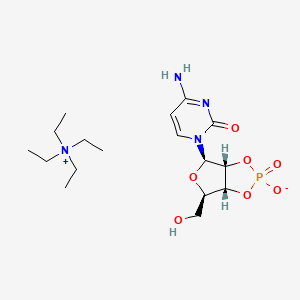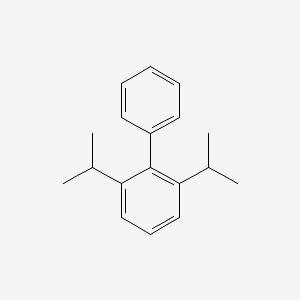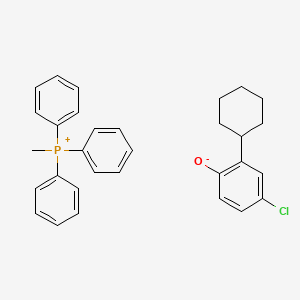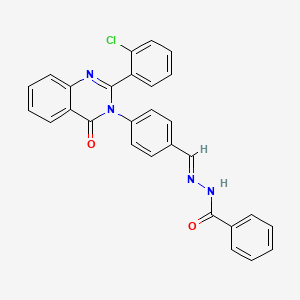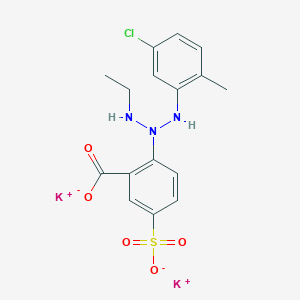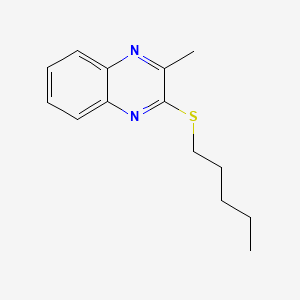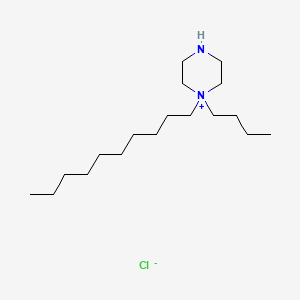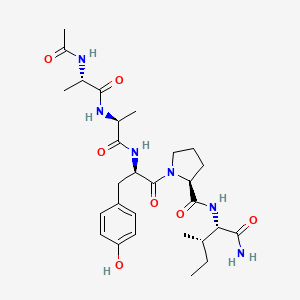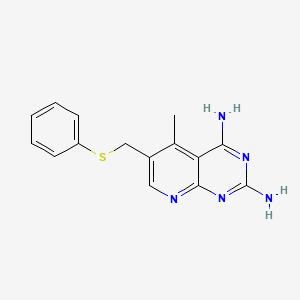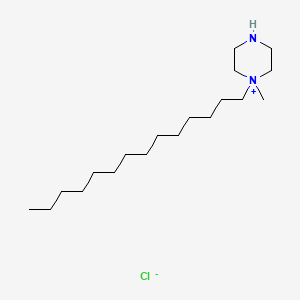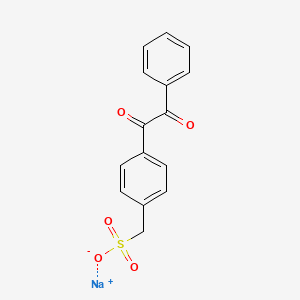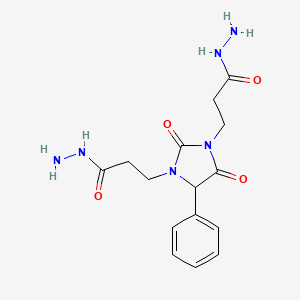![molecular formula C33H51Cl2NO B12686355 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-46-1](/img/structure/B12686355.png)
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines a cyclohexylphenolate moiety with a dichlorophenylmethyl-dodecyl-dimethylazanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps, including the preparation of the cyclohexylphenolate and the dichlorophenylmethyl-dodecyl-dimethylazanium components. The cyclohexylphenolate can be synthesized through nucleophilic aromatic substitution reactions, where a cyclohexyl group is introduced to a phenol derivative under basic conditions . The dichlorophenylmethyl-dodecyl-dimethylazanium component can be prepared through a series of alkylation and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane components to alter cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexylphenolate derivatives and dichlorophenylmethyl-dodecyl-dimethylazanium analogs. Examples include:
- Cyclohexylphenol
- Dichlorophenylmethyl-dodecyl-dimethylammonium
Uniqueness
What sets 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interactions.
Propriétés
Numéro CAS |
85940-46-1 |
|---|---|
Formule moléculaire |
C33H51Cl2NO |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C12H16O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h13-15,17-18H,4-12,16,19H2,1-3H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
Clé InChI |
HZSWJLBJXNROAR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


